H-Glu(Ome)-Nh2 HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

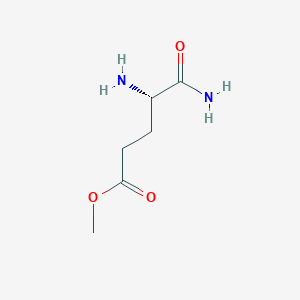

H-Glu(Ome)-Nh2 HCl, also known as L-glutamine methyl ester hydrochloride, is a derivative of the amino acid glutamine. It is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine. The compound is characterized by its molecular formula C6H13ClN2O3 and a molecular weight of 196.63 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Glu(Ome)-Nh2 HCl typically involves the esterification of glutamine. One common method is the reaction of L-glutamine with methanol in the presence of hydrochloric acid, which results in the formation of the methyl ester hydrochloride . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

H-Glu(Ome)-Nh2 HCl undergoes various chemical reactions, including:

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.

Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions often conducted in organic solvents such as dichloromethane.

Major Products Formed

Hydrolysis: L-glutamine and methanol.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry

H-Glu(OMe)-NH2 HCl serves as a versatile building block in organic synthesis. Its applications include:

- Peptide Synthesis : It is commonly used to synthesize peptides and other complex molecules due to its stability and reactivity.

- Linker in Drug Development : The compound is utilized as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), enhancing the delivery of therapeutic agents to target cells .

Biology

In biological research, this compound has several important applications:

- Protein Structure Studies : The compound plays a role in studying protein folding and enzyme-substrate interactions, contributing to a better understanding of biochemical pathways.

- Enzyme Inhibitors : It is investigated for its potential to inhibit specific enzymes, making it valuable in the development of therapeutic agents .

Medicine

The medical applications of this compound are noteworthy:

- Pharmaceutical Development : It is employed in designing peptide-based drugs, particularly those targeting metabolic disorders and cancer.

- Toxicity Studies : Research indicates that derivatives of this compound can exhibit toxicity towards certain immune cells, providing insights into its pharmacological effects .

Case Study 1: Peptide Synthesis

A study conducted by Eder et al. (2012) demonstrated the synthesis of Glu-NH-CO-NH-Lys using solid-phase methods with this compound as a key intermediate. The researchers successfully formed urea linkages that are crucial for creating complex peptide structures .

Case Study 2: Antibody-Drug Conjugates

Research highlighted the use of this compound as a non-cleavable linker in ADCs. This application allows for targeted delivery of cytotoxic agents to cancer cells while minimizing damage to healthy tissues, showcasing its potential in cancer therapy.

Case Study 3: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The findings suggested that modifications to the glutamic acid structure can enhance binding affinity and selectivity towards target enzymes .

Mecanismo De Acción

The mechanism of action of H-Glu(Ome)-Nh2 HCl involves its conversion to L-glutamine in the body. L-glutamine plays a crucial role in various metabolic pathways, including protein synthesis, nitrogen transport, and immune function . The compound’s effects are mediated through its interaction with enzymes and receptors involved in these pathways .

Comparación Con Compuestos Similares

Similar Compounds

L-glutamine: The parent amino acid, widely used in research and clinical applications.

L-glutamine ethyl ester hydrochloride: Another ester derivative with similar properties but different pharmacokinetics.

L-glutamine methyl ester monohydrochloride: A closely related compound with similar applications.

Uniqueness

H-Glu(Ome)-Nh2 HCl is unique due to its specific esterification, which enhances its solubility and stability compared to L-glutamine. This makes it particularly useful in certain biochemical and pharmaceutical applications where these properties are advantageous .

Actividad Biológica

H-Glu(Ome)-Nh2 HCl, also known as glutamic acid dimethyl ester hydrochloride, is a derivative of glutamic acid that has garnered attention for its potential biological activities. This compound is characterized by its ability to influence various biological pathways and its utility in peptide synthesis and drug development. This article will explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 23150-65-4

- Molecular Formula : C₇H₁₄ClNO₄

- Molecular Weight : 211.643 g/mol

- Melting Point : 89-90°C

- Density : 1.129 g/cm³

This compound exhibits several biological activities primarily through its interaction with neurotransmitter systems and its role in peptide synthesis. As a glutamic acid derivative, it may enhance synaptic transmission and neuroplasticity due to the involvement of glutamate in these processes. The compound's ester form allows for increased lipophilicity, potentially improving its bioavailability and efficacy in biological systems.

Pharmacological Effects

-

Neurotransmission Modulation :

- Glutamic acid is a principal excitatory neurotransmitter in the central nervous system (CNS). This compound may modulate synaptic plasticity and cognitive functions.

- Studies indicate that derivatives of glutamic acid can influence learning and memory processes by enhancing long-term potentiation (LTP) .

- Antifungal Activity :

- Peptide Synthesis :

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of glutamic acid derivatives, including this compound, on neuronal cell cultures subjected to oxidative stress. The results demonstrated that treatment with this compound significantly reduced cell death and enhanced cell viability compared to untreated controls. This suggests a potential therapeutic role in neurodegenerative diseases .

Study 2: Antifungal Efficacy

In a comparative study examining various amino acid esters for antifungal activity, this compound was tested against Rhizoctonia solani and Sclerotinia sclerotiorum. The compound exhibited significant antifungal effects with inhibition zones comparable to established antifungal agents, indicating its potential as a natural antifungal agent .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

methyl (4S)-4,5-diamino-5-oxopentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-11-5(9)3-2-4(7)6(8)10/h4H,2-3,7H2,1H3,(H2,8,10)/t4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIHQXJOXJCGWRD-BYPYZUCNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@@H](C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.